Medroxyprogesterone acetate

Übersicht

Beschreibung

Medroxyprogesterone acetate: is a synthetic derivative of the naturally occurring steroid hormone progesterone. It is widely used in medicine, particularly in hormonal therapies and contraceptives. This compound is known for its progestogenic activity, which means it mimics the effects of progesterone in the body. It is commonly used to treat conditions such as abnormal uterine bleeding, amenorrhea, and as a part of hormone replacement therapy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of medroxyprogesterone acetate involves several steps:

Ketalation: 17 alpha-hydroxyprogesterone reacts with ethylene glycol in the presence of para-toluenesulfonic acid to form a ketal.

Epoxidation: The ketal undergoes an epoxidation reaction with a peroxyacetic acid solution of anhydrous sodium acetate to form an epoxide.

Grignard Reaction: The epoxide reacts with methylmagnesium bromide, followed by hydrolysis with dilute sulfuric acid to form a Grignard product.

Deprotection: The Grignard product is hydrolyzed with glacial acetic acid to remove the protective groups, yielding 5 alpha, 17 alpha-dihydroxy-6 beta-methyl progesterone.

Hydrogenation: The compound undergoes hydrogenation translocation with hydrogen chloride to form 6 alpha-methyl-17 alpha-hydroxyprogesterone.

Acetylation: Finally, the compound is acetylated with acetic acid and acetic anhydride to produce this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process avoids the use of precious metal catalysts like palladium on carbon, reducing costs and improving safety .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Medroxyprogesteronacetat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Halogenierungsmittel und Nukleophile werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion deoxygenierte Verbindungen hervorbringen kann.

Wissenschaftliche Forschungsanwendungen

Contraceptive Use

Medroxyprogesterone acetate is widely recognized for its role as a contraceptive agent. The most common formulation is the depot this compound (DMPA), which is administered as an injectable contraceptive.

- Efficacy : DMPA is highly effective in preventing ovulation, with a failure rate of less than 1% when administered correctly. It provides long-term contraception for up to three months per injection .

- Mechanism of Action : It works by inhibiting ovulation, altering the endometrial lining to prevent implantation, and thickening cervical mucus to impede sperm passage .

Hormone Replacement Therapy

This compound is utilized in hormone replacement therapy for postmenopausal women, often in combination with estrogen.

- Indications : It helps alleviate menopausal symptoms such as hot flashes and vaginal atrophy while also preventing endometrial hyperplasia caused by unopposed estrogen therapy .

- Cancer Risk Reduction : The use of this compound in hormone therapy has been associated with a reduced risk of endometrial cancer due to its protective effects on the uterine lining .

Treatment of Gynecological Disorders

This compound is effective in treating various menstrual disorders and conditions related to hormonal imbalances.

- Indications : It is prescribed for irregular menstrual cycles, amenorrhea, dysmenorrhea, and endometriosis. By regulating menstrual cycles and alleviating pain, it improves the quality of life for many women .

- Case Study : A 39-year-old patient treated with DMPA for ten years experienced complications such as deep vein thrombosis and prolonged hormonal axis inhibition, highlighting the need for careful monitoring during prolonged use .

Oncological Applications

This compound has therapeutic roles in certain cancers.

- Breast and Endometrial Cancer : It is used as part of the treatment regimen for hormone-dependent cancers like breast and endometrial cancer. DMPA can inhibit tumor growth by blocking estrogen's effects on these tissues .

- Clinical Evidence : A multicenter case-control study indicated that DMPA use was associated with a 70% decreased risk of endometrial cancer, suggesting its potential as a preventive agent in at-risk populations .

Gender-Affirming Therapy

In transgender women undergoing feminizing hormone therapy, this compound serves as an adjunct treatment.

- Effects on Hormones : A study reported minimal side effects among transwomen using this compound, with significant declines in testosterone levels while maintaining estradiol levels .

Other Clinical Uses

This compound has additional applications beyond reproductive health.

- Appetite Stimulation : It is occasionally prescribed to stimulate appetite in cancer patients experiencing weight loss .

- Chemical Castration : In some cases, it has been used for chemical castration in men with paraphilic disorders or hypersexuality .

Case Studies and Research Findings

Wirkmechanismus

Medroxyprogesterone acetate exerts its effects by mimicking the action of progesterone. It binds to progesterone receptors in target tissues, such as the uterus, ovaries, and mammary glands. This binding inhibits the secretion of gonadotropins, preventing follicular maturation and ovulation . Additionally, it causes the thickening of cervical mucus, which acts as a barrier to sperm penetration .

Vergleich Mit ähnlichen Verbindungen

Medroxyprogesteronacetat wird mit anderen Gestagenen und Progesteronderivaten verglichen:

Progesteron: Das natürliche Hormon mit ähnlicher Gestagenaktivität, aber kürzerer Halbwertszeit.

Levonorgestrel: Ein weiteres synthetisches Gestagen, das in Empfängnisverhütungsmitteln verwendet wird, bekannt für seine hohe Potenz.

Norethisteron: Ein synthetisches Gestagen, das in oralen Kontrazeptiva und in der Hormonersatztherapie verwendet wird.

Einzigartigkeit: Medroxyprogesteronacetat ist einzigartig aufgrund seiner langen Halbwertszeit und starken Bindungsaffinität an Progesteronrezeptoren, wodurch es in langfristigen Kontrazeptivformulierungen hochwirksam ist .

Eigenschaften

Key on ui mechanism of action |

Medroxyprogesterone acetate (MPA) inhibits the production of gonadotropin, preventing follicular maturation and ovulation, which is responsible for it’s ability to prevent pregnancy. This action also thins the endometrium. MPA reduces nuclear estrogen receptors and DNA synthesis in epithelial cells of the endometrium. MPA can also induce p53 dependant apoptosis in certain cancer cell lines, and inhibit GABA-A receptors. |

|---|---|

CAS-Nummer |

71-58-9 |

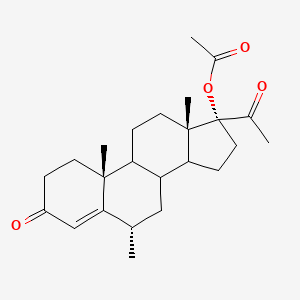

Molekularformel |

C24H34O4 |

Molekulargewicht |

386.5 g/mol |

IUPAC-Name |

[(10R,13S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14?,18?,19?,20?,22-,23+,24+/m1/s1 |

InChI-Schlüssel |

PSGAAPLEWMOORI-XUSCINHXSA-N |

SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |

Isomerische SMILES |

CC1CC2C(CC[C@]3(C2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C |

Kanonische SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |

Aussehen |

White to off-white crystalline powder. |

melting_point |

405 to 408 °F (NTP, 1992) |

Key on ui other cas no. |

71-58-9 |

Physikalische Beschreibung |

Medroxyprogesterone acetate is an odorless white to off-white microcrystalline powder. (NTP, 1992) |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

less than 1 mg/mL at 73 °F (NTP, 1992) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(6 alpha)-17-(Acetoxy)-6-methylpregn-4-ene-3,20-dione 6 alpha Methyl 17alpha hydroxyprogesterone Acetate 6-alpha-Methyl-17alpha-hydroxyprogesterone Acetate Curretab Cycrin Depo Medroxyprogesterone Acetate Depo Provera Depo-Medroxyprogesterone Acetate Depo-Provera DepoProvera Farlutal Gestapuran Medroxyprogesterone 17 Acetate Medroxyprogesterone 17-Acetate Medroxyprogesterone 17-Acetate, (6 alpha,17 alpha)-Isomer Medroxyprogesterone 17-Acetate, (6 beta)-Isomer Medroxyprogesterone Acetate Perlutex Pregn-4-ene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6alpha)- Provera Veramix |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: MPA primarily acts by binding to and activating the progesterone receptor. [, , ] This interaction influences gene expression, leading to diverse physiological effects depending on the target tissue. [, , ] For instance, in the uterus, MPA induces endometrial atrophy, while in the ovaries, it suppresses ovulation by inhibiting gonadotropin release. [, , ]

A: While primarily a progestin, research suggests MPA also exhibits androgenic activity, potentially impacting its overall effect profile. [, , ] For example, MPA has been shown to influence serum lipid profiles differently than transdermal estradiol alone. [, ] This highlights the complexity of MPA's action and the need for further research to fully elucidate its interactions with different hormonal pathways.

A: Particle size significantly impacts MPA's oral absorption. Micronized formulations demonstrate significantly higher bioavailability compared to non-micronized versions. [] This highlights the importance of formulation in optimizing MPA's therapeutic efficacy.

A: Yes, both oral and intramuscular MPA administration can significantly suppress testosterone levels in males. [] Interestingly, the intramuscular route tends to prolong this suppressive effect compared to oral administration. [] This suggests differences in MPA's pharmacokinetic profile depending on the route of administration.

A: Research indicates a complex interplay between MPA, estrogen, and growth hormone (GH). [] In ovariectomized dogs, MPA administration following estradiol priming led to a synergistic increase in GH levels, surpassing levels achieved with MPA alone. [] This emphasizes the interconnected nature of hormonal pathways and MPA's influence on them.

A: MPA is utilized in managing heavy menstrual bleeding, but research indicates the levonorgestrel-releasing intrauterine system may be more effective. [] A study directly comparing the two treatments found significantly greater menstrual blood loss reduction and higher treatment success rates with the levonorgestrel-releasing system. [] This suggests considering individual patient factors and treatment goals when choosing between MPA and other options.

A: Studies suggest MPA holds promise in mitigating certain chemotherapy-induced side effects. For instance, short-term MPA therapy showed efficacy in reducing gastrointestinal reactions like nausea and vomiting in cancer patients undergoing chemotherapy. [] Additionally, MPA combined with ondansetron showed a more significant reduction in chemotherapy-induced vomiting and bone marrow suppression compared to ondansetron alone. [] These findings highlight MPA's potential in improving the quality of life for cancer patients undergoing chemotherapy.

A: While MPA is generally considered safe for short-term use, long-term use has been linked to potential concerns. Research suggests chronic use of injectable MPA may lead to uterine changes, including a decrease in uterine size and endometrial thickness. [] Further research is necessary to ascertain the long-term implications of these changes.

A: MPA exhibits immunomodulatory effects, particularly in the context of HIV-1 infection. [, ] Studies indicate MPA may increase HIV-1 susceptibility, potentially by influencing the vaginal microbiome and immune responses. [] This highlights the importance of considering MPA's immunomodulatory effects, especially in individuals at risk of HIV-1 infection.

A: Research continues to explore ways to optimize MPA delivery and formulation for enhanced efficacy and patient compliance. For instance, slow-release injectable formulations of MPA have been developed for use in veterinary medicine, demonstrating prolonged effects on egg production in Japanese quail. [] Such advancements in drug delivery technology hold promise for improving MPA's therapeutic applications in both human and veterinary medicine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.